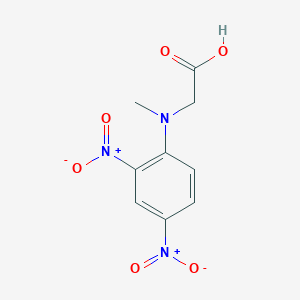

DNP-sarcosine

Description

Structure

3D Structure

Properties

CAS No. |

3129-54-2 |

|---|---|

Molecular Formula |

C14H14N2OS |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-phenylthiourea |

InChI |

InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |

InChI Key |

QZSMRTKLSHKPEV-UHFFFAOYSA-N |

SMILES |

CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Properties of Dinitrophenyl Sarcosine Derivatives

Synthetic Methodologies for N-2,4-Dinitrophenyl-Sarcosine

The primary route for the synthesis of DNP-sarcosine involves the chemical modification of the amino acid sarcosine (B1681465). This is typically achieved through a nucleophilic aromatic substitution reaction where the secondary amine of sarcosine is reacted with a dinitrophenylating agent.

The most common reagent used for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent. researchgate.net An alternative, though generally less reactive, reagent is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). sfu.ca The synthesis is typically carried out by dissolving sarcosine in a slightly alkaline aqueous solution, often using sodium bicarbonate to maintain the pH. fishersci.com The dinitrophenylating agent, dissolved in a suitable organic solvent like ethanol, is then added to the sarcosine solution. The reaction mixture is stirred for a period, after which the this compound product can be isolated.

A general procedure for the synthesis of DNP-amino acids involves reacting the amino acid with DNFB in a basic medium. sfu.canih.gov After the reaction is complete, the solution is acidified to precipitate the DNP-amino acid, which can then be collected by filtration and purified, often by recrystallization.

The dinitrophenylation of sarcosine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netsfu.ca This reaction is characteristic of aromatic rings that are activated by strong electron-withdrawing groups, such as the two nitro (-NO₂) groups present on the dinitrophenyl ring.

The mechanism can be described in the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine of sarcosine on the carbon atom of the dinitrophenyl ring that is bonded to the leaving group (typically fluorine or chlorine). The nitrogen atom's lone pair of electrons forms a new C-N bond. This step is possible because the strong electron-withdrawing nitro groups make the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

Formation of a Meisenheimer Complex: The nucleophilic attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the two nitro groups. This delocalization stabilizes the intermediate, lowering the activation energy for its formation.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the leaving group (fluoride or chloride ion). The fluoride (B91410) ion is an excellent leaving group, which is why DNFB is more reactive than CDNB.

The yield and purity of the synthesized this compound are highly dependent on several reaction parameters. Optimization of these conditions is crucial for achieving an efficient and clean reaction.

pH: The reaction requires a basic medium to ensure that the amino group of sarcosine is deprotonated and thus sufficiently nucleophilic. However, the pH must be controlled carefully. If the solution is too basic, it can lead to the hydrolysis of the dinitrophenylating agent, forming 2,4-dinitrophenol (B41442) as a significant byproduct. A common approach is to use a weak base, such as sodium bicarbonate, to maintain a pH around 8-9. fishersci.com

Temperature: The reaction temperature affects the rate of the reaction. While gentle warming can increase the rate of the desired SNAr reaction, it can also accelerate the rate of undesirable side reactions, such as the hydrolysis of the DNFB. For some related derivatives, such as N-2,4-dinitro-6-sulphophenyl-sarcosine (DNSP-sarcosine), the reaction is carried out in the cold over an extended period (e.g., 4 days) to favor the desired product. nih.gov

Solvent: A biphasic solvent system is often employed, such as an aqueous buffer for the amino acid and an organic solvent (e.g., ethanol) for the dinitrophenylating agent. This helps to bring the reactants into contact while managing their different solubilities. sfu.ca The choice of solvent can also influence reaction rates and product purity.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting materials. The optimal reaction time is typically determined empirically by monitoring the reaction's progress, for example, by using thin-layer chromatography (TLC).

The following table summarizes key parameters for the optimization of this compound synthesis.

| Parameter | Condition | Rationale/Effect on Yield and Purity |

|---|---|---|

| Reagent | 1-Fluoro-2,4-dinitrobenzene (DNFB) | More reactive than CDNB due to fluoride being a better leaving group, leading to faster reaction times and potentially higher yields. |

| pH | 8-9 (controlled with NaHCO₃) | Ensures the sarcosine amine is nucleophilic. Higher pH increases the rate of DNFB hydrolysis to 2,4-dinitrophenol, reducing purity. |

| Temperature | Room Temperature or Cold (e.g., 4°C) | Lower temperatures can suppress side reactions, leading to higher purity, although requiring longer reaction times. nih.gov |

| Solvent | Aqueous buffer/Organic co-solvent (e.g., Water/Ethanol) | Manages the solubility of both the hydrophilic amino acid and the hydrophobic dinitrophenylating agent. |

Reaction Mechanisms of Sarcosine Dinitrophenylation

Molecular Structure and Conformation of Dinitrophenyl-Sarcosine

The 2,4-dinitrophenyl group is largely planar. The C-N bond connecting the sarcosine nitrogen to the phenyl ring allows for some rotational freedom, but the steric hindrance between the N-methyl group of sarcosine and the ortho-nitro group of the phenyl ring influences the preferred conformation.

The crystal structure of sarcosine itself has been determined, showing it exists as a zwitterion in its pure solid state with an extended conformation. cymitquimica.comspectrabase.com Upon forming this compound, the nitrogen is no longer a cationic center. The geometry around the nitrogen atom is expected to be trigonal pyramidal. The molecule contains a carboxylic acid group, which will have a planar geometry. Molecular dynamics simulations of sarcosine in solution show it affects the structure of surrounding water molecules. nih.gov

| Property | Value for this compound (C₉H₉N₃O₆) | Value for DNP-Glycine (C₈H₇N₃O₆) (for comparison) |

|---|---|---|

| Molecular Weight | 255.18 g/mol | 241.16 g/mol |

| Appearance | Typically a yellow crystalline solid | Yellow crystalline powder nih.gov |

| Melting Point | Not specifically reported | ~200-204 °C (decomposes) sfu.canih.gov |

| Solubility | Expected to be soluble in polar organic solvents and aqueous base | Soluble in hot methanol, water, and alcohols; less soluble in non-polar solvents. sfu.ca |

Stability and Reactivity of Dinitrophenyl-Sarcosine Under Experimental Conditions

The stability and reactivity of this compound are key considerations for its handling, storage, and application in experimental settings. The dinitrophenyl group imparts specific chemical characteristics to the molecule.

Acid Hydrolysis: this compound is known to be labile and is readily hydrolyzed under acidic conditions. nih.gov Boiling in strong acid (e.g., 5.7 M HCl) quantitatively cleaves the C-N bond between the phenyl ring and the sarcosine nitrogen, yielding 2,4-dinitrophenol and free sarcosine. nih.gov This lability is a characteristic feature of several DNP-imino acids, including DNP-proline. The mechanism of acid hydrolysis for peptides involves the protonation of a carbonyl oxygen, followed by nucleophilic attack by water. A similar mechanism likely applies to the cleavage of the DNP-N bond.

Base-Catalyzed Cyclization: Under basic conditions, N-(2,4-dinitrophenyl)amino acids can undergo an intramolecular cyclization reaction. This reaction can lead to the formation of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are a class of compounds investigated for their biological activities. The reaction involves the carboxylate group (or a derivative) acting as a nucleophile that attacks the aromatic ring, facilitated by the nitro groups.

Photostability: Dinitrophenyl compounds are often sensitive to light. It is reported that work with related DNSP-derivatives should avoid exposure to strong light as photodecomposition can sometimes be rapid. nih.gov This suggests that this compound may also be photolabile and should be protected from light during storage and experiments to prevent degradation.

Analytical Methodologies Employing Dinitrophenyl Sarcosine

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating complex mixtures. For DNP-sarcosine, several chromatographic methods are employed to isolate it from other sample components for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of DNP-amino acids due to its high resolution and sensitivity. When coupled with an ultraviolet-visible (UV/Vis) detector, it allows for the precise quantification of this compound. The DNP group strongly absorbs UV light, making it readily detectable.

In reversed-phase HPLC (RP-HPLC), DNP-derivatized amino acids are separated based on their hydrophobicity. Research has demonstrated the separation of DNP-containing peptides and substrates using linear gradients of acetonitrile (B52724) in water. The detection of DNP-containing peaks is typically performed by measuring absorbance at wavelengths around 355 nm or 360 nm. For instance, a method for analyzing the herbicide glyphosate (B1671968) and its metabolites, including sarcosine (B1681465), involves derivatization with 2,4-DNFB followed by HPLC analysis. sfu.ca The separation of various DNP-amino acids can be achieved on C18 columns with gradient elution.

| Parameter | Typical Conditions for DNP-Amino Acid Analysis |

| Column | Reversed-phase C18 or Phenyl-Hexyl nih.gov |

| Mobile Phase | Gradient of Acetonitrile and water (often with 0.1% formic acid) nih.gov |

| Detection | UV/Vis Detector |

| Wavelength | ~355-360 nm |

| Flow Rate | 0.5 - 2.0 mL/min |

This table presents typical starting parameters for the HPLC analysis of DNP-amino acids, which would be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile method for the separation and identification of DNP-amino acids. nih.goviitr.ac.in It serves as a valuable tool for qualitative analysis and can be used for quantitative assessments with a densitometric scanner. iitr.ac.in The technique allows for the parallel analysis of multiple samples and standards on a single plate. iitr.ac.in

The separation of DNP-amino acids by TLC relies on the choice of the stationary phase (adsorbent) and the mobile phase (solvent system). nih.gov Silica gel is a commonly used adsorbent, and various solvent systems have been developed to resolve different groups of DNP-amino acids. iitr.ac.inmerckmillipore.com Reversed-phase TLC plates, such as RP-18, have also been used with aqueous-organic solutions to separate DNP-amino acids based on their hydrophobic character. researchgate.net The separated yellow-colored this compound spots can be visualized directly on the plate.

Table of Common TLC Systems for DNP-Amino Acid Separation

| Stationary Phase | Mobile Phase (Solvent System) Example | Purpose |

|---|---|---|

| Silica Gel F254 | Chloroform-methanol-acetic acid | Separation of general DNP-amino acids. |

| HPTLC CN F254s | Ethanol/acetone/water with lithium chloride merckmillipore.com | Separation of specific DNP-amino acids like N-DNP-L-Alanine and N-DNP-DL-Methionine. merckmillipore.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. However, amino acids like sarcosine are non-volatile and require derivatization to increase their volatility and thermal stability for GC analysis. researchgate.net

Common derivatization strategies for sarcosine include silylation (e.g., using BSTFA with 1% TMCS) and acylation. nih.gov These methods improve chromatographic peak shape and allow for sensitive detection. researchgate.netnih.gov While DNP derivatization is primarily used for HPLC and spectroscopic methods due to the low volatility of this compound, other derivatization approaches are essential for GC-MS. A significant challenge in sarcosine analysis is its separation from isomers like α-alanine and β-alanine. researchgate.netnih.gov Novel derivatization methods, such as 1,3-dipolar cycloaddition, have been developed to resolve sarcosine from its isomers, enabling accurate quantification by GC-MS. researchgate.net Isotope dilution GC/MS, using standards like [methyl-D(3)]-sarcosine, is another approach to validate and quantify sarcosine levels in biological samples. nih.gov

Thin-Layer Chromatography (TLC) in DNP-Amino Acid Analysis

Mass Spectrometric Techniques for Dinitrophenyl-Sarcosine Analysis

Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation and quantification of this compound. Coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), MS provides high sensitivity and specificity for the analysis of this derivatized amino acid. The methodologies employed typically involve ionization of the this compound molecule, followed by mass analysis of the parent ion and its fragments.

A common approach for the analysis of DNP-derivatized amino acids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of this compound from other components in a mixture, followed by its specific detection and quantification. The dinitrophenyl group is highly electrophilic, making it particularly suitable for analysis by negative ion electrospray ionization (ESI). nih.gov In negative ion mode, this compound readily forms a molecular anion, [M-H]⁻, which can be selected as the precursor ion for fragmentation analysis (MS/MS).

Collision-induced dissociation (CID) of the deprotonated this compound molecular ion is expected to yield a characteristic fragmentation pattern that can be used for its unambiguous identification. Studies on other N-(2,4-dinitrophenyl)amino acids have shown that fragmentation in the gas phase can involve sequential eliminations, such as the loss of carbon dioxide (CO₂) and water (H₂O), leading to the formation of benzimidazole-N-oxide derivatives. researchgate.net For this compound, key fragmentation pathways would likely involve the cleavage of the carboxylic acid group and fragmentation around the dinitrophenyl moiety.

In one research application, electrospray ionization-mass spectrometry (ESI-MS) was utilized to detect DNP-containing peptides. mdpi.com For instance, a peptide containing a DNP-labeled lysine (B10760008) residue, Abz-LPETGK(Dnp)-NH₂, was analyzed. Upon enzymatic cleavage, the resulting DNP-containing fragment, GK(Dnp)-NH₂, was detected by its absorbance and its mass-to-charge ratio was confirmed by ESI-MS. This demonstrates the utility of ESI-MS in identifying DNP-derivatized molecules within complex biological samples.

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of this compound, typically after a further derivatization step to increase its volatility. Electron ionization (EI) mass spectra of DNP-amino acids often exhibit characteristic fragmentation patterns, including decarboxylation and cyclization reactions, which can provide structural information. researchgate.netresearchgate.net

The selection of the specific mass spectrometric technique depends on the analytical requirements, such as the need for quantification, the complexity of the sample matrix, and the desired level of structural confirmation.

Research Findings and Data

The following tables summarize key mass spectrometric data relevant to the analysis of this compound, based on findings for structurally related DNP-amino acids.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound and Potential Fragments in Negative Ion ESI-MS

| Ion Description | Predicted Formula | Predicted m/z |

| [M-H]⁻ (Molecular Ion) | C₉H₈N₃O₆⁻ | 254.04 |

| [M-H-CO₂]⁻ | C₈H₈N₃O₄⁻ | 210.05 |

| [M-H-H₂O]⁻ | C₉H₆N₃O₅⁻ | 236.03 |

This table presents predicted m/z values for this compound in negative ion mode, which is a common analytical approach for DNP-derivatized compounds.

Table 2: Summary of Analytical Parameters for DNP-Containing Peptides by LC-ESI-MS

| Parameter | Details | Reference |

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (RP-HPLC-ESI-MS) | mdpi.com |

| Ionization Mode | Positive or Negative Ion Mode (application dependent) | mdpi.com |

| Detection | Monitoring of specific m/z for DNP-containing fragments | mdpi.com |

| Application Example | Detection of the cleavage product GK(Dnp)-NH₂ from a larger peptide substrate | mdpi.com |

This table summarizes the analytical conditions used in a study involving the ESI-MS analysis of a DNP-labeled peptide, illustrating a practical application of the technique.

Biochemical and Enzymatic Investigations Utilizing Dinitrophenyl Sarcosine

Dinitrophenyl-Sarcosine as a Substrate or Inhibitor Analog in Enzyme Assays

The structural characteristics of DNP-sarcosine make it a valuable molecule for designing enzyme assays, either as a substrate that produces a detectable signal upon cleavage or as an analog that can inhibit enzyme activity.

The DNP moiety is frequently employed in the design of chromogenic and fluorogenic substrates for proteases and peptidases. While direct use of this compound as a simple substrate is not widely documented, its structural motifs are integral to more complex assay designs. A prominent example is the use of its fluorescent analog, dansyl-sarcosine (DS), in novel carboxypeptidase assays. In one such strategy, a peptide sequence recognized by a specific carboxypeptidase is attached to the C-terminus of dansyl-sarcosine. cdnsciencepub.com The resulting molecule is weakly fluorescent. However, upon enzymatic cleavage of the peptide, the liberated dansyl-sarcosine binds to albumin in the assay medium, leading to a significant enhancement of its fluorescence. cdnsciencepub.com This "turn-on" signal allows for sensitive monitoring of enzyme activity. This principle has been successfully applied to develop specific substrates for enzymes like angiotensin-converting enzyme (ACE) and carboxypeptidase B, using Dansyl-Sar-Lys-Pro and Dansyl-Sar-Arg, respectively. cdnsciencepub.com

Another common application of the DNP group is in Förster Resonance Energy Transfer (FRET) based substrates. In these constructs, a fluorophore, such as 7-methoxycoumarin (B196161) (Mca), is attached to one part of a peptide substrate, while a DNP group acts as a quencher at another position. nih.govsigmaaldrich.com In the intact peptide, the proximity of the DNP group quenches the fluorescence of the Mca group. nih.gov When a protease cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart, resulting in a measurable increase in fluorescence. sigmaaldrich.com Peptides such as MOCAc-Lys-Pro-Leu-Gly-Leu-A2pr(DNP)-Ala-Arg-NH2 are examples of such substrates used to assay enzymes like collagenase. chemicalbook.com

Furthermore, the DNP group can be incorporated into irreversible inhibitors to detect and quantify protease activity. For instance, a peptidyl diazomethyl ketone labeled with a DNP group, DNP-Ahx-Gly-Phe-Ala-CHN2, has been synthesized to target cathepsin L-like cysteine proteases. researchgate.net This DNP-labeled inhibitor allows for sensitive detection of the target proteases on Western blots, offering an alternative to biotinylated probes and avoiding issues with endogenous biotinylated proteins. researchgate.net

Kinetic analysis of the interaction between enzymes and this compound or its analogs provides crucial information about binding affinities and reaction rates. The DNP-labeled irreversible inhibitor, DNP-Ahx-Gly-Phe-Ala-CHN2, has been characterized kinetically against several cysteine proteases. researchgate.net The efficiency of inhibition is determined by the second-order rate constant (k_i/K_i), which reflects how quickly the inhibitor acylates the enzyme's active site.

| Enzyme | Inhibitor | Second-Order Rate Constant (k_i/K_i) (M-1s-1) | Reference |

|---|---|---|---|

| Bovine Cathepsin B | DNP-Ahx-Gly-Phe-Ala-CHN2 | 7.93 x 102 | researchgate.net |

| Human Cathepsin L | 2.16 x 102 | ||

| Fasciola hepatica Cathepsin L-like Protease | 3.73 x 102 |

In the context of reversible interactions, the binding kinetics of dansyl-sarcosine to human serum albumin (HSA) have been studied using the stopped-flow method to understand the influence of other molecules. The association velocity constant (k_on) for dansyl-sarcosine binding to its site on albumin was found to decrease in the presence of free fatty acids, indicating a competitive or allosteric inhibition mechanism. nih.gov The dissociation velocity constant (k_off) also showed changes depending on the chain length of the competing fatty acid. nih.gov Such kinetic data are vital for understanding drug-drug interactions and the influence of physiological molecules on protein binding.

| Condition | Association Constant (k_on) (s-1) | Dissociation Constant (k_off) (s-1) | Reference |

|---|---|---|---|

| Fatty acid-free albumin | ~520 | 16-18 | nih.gov |

| With 2-4 moles of C10-C16 fatty acids | Not measurable | ~70 |

Applications in Protease and Peptidase Activity Monitoring

Dinitrophenyl-Sarcosine as a Biochemical Probe for Molecular Recognition

The DNP group's ability to be recognized by antibodies and its spectroscopic properties make this compound a powerful probe for studying molecular recognition events, such as ligand-protein interactions.

A significant application of this compound analogs is in the characterization of ligand-binding sites on proteins, most notably on human serum albumin (HSA). HSA has two primary drug-binding sites, Site I (warfarin site) and Site II (diazepam or ibuprofen (B1674241) site). researchgate.net Dansyl-sarcosine has been established as a specific fluorescent probe for Site II (also referred to as subdomain IIIA) of HSA. researchgate.netnih.govrsc.org When dansyl-sarcosine binds to this site, its fluorescence properties change. This phenomenon is exploited in competitive displacement assays to determine if a test compound binds to the same site. A decrease in the fluorescence of the HSA-dansyl-sarcosine complex upon addition of a drug indicates that the drug has displaced the probe, confirming that the drug binds to Site II. nih.govrsc.org

This method has been used to determine the binding site and affinity (dissociation constant, Kd, or inhibition constant, Ki) of numerous drugs. The dissociation constant of dansyl-sarcosine itself with HSA has been determined to be in the micromolar range, providing a benchmark for these competitive assays. researchgate.netnih.gov

| Compound | Parameter | Value (µM) | Species | Reference |

|---|---|---|---|---|

| Dansyl-sarcosine | Dissociation Constant (K_d) | 6.06 ± 1.09 | Human | researchgate.net |

| 0.5 | Human | nih.gov | ||

| 18 | Mouse | nih.gov | ||

| Ibuprofen | Dissociation Constant (K_d) | 2.7 ± 1.2 | Human | nih.gov |

| Diazepam | 7.7 ± 1.0 | Human | ||

| Oxazepam | 27.7 ± 2.1 | Human |

DNP-labeling is a classical biochemical technique that can be adapted to study post-translational modifications (PTMs). The reagent 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, reacts with free amino groups, such as the N-terminal α-amino group of a protein or the ε-amino group of a lysine (B10760008) residue. ebi.ac.uk This property can be used to investigate PTMs that involve these functional groups. For example, if a lysine residue is acetylated or ubiquitinated, it will not react with FDNB, allowing for the differential identification of modified versus unmodified sites.

While this compound itself is not typically used for this purpose, DNP-derivatized amino acids are central to methods for identifying D-amino acids in peptides, which are a form of PTM. nih.govnih.gov Chiral resolution labeling reagents, such as 1-fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamine-amide (D-FDLDA), can be used to label peptides. The resulting diastereomers can then be separated by chromatography, allowing for the identification of amino acids that have undergone L-to-D isomerization. nih.gov This approach helps to overcome the racemization that can occur during traditional acid hydrolysis methods. nih.gov

Elucidation of Ligand-Binding Domains

Role in Chemical Biology for Studying Cellular Pathways

In the broader field of chemical biology, DNP-labeled molecules serve as tools to probe complex biological processes within the cellular environment. The DNP group can function as a versatile tag for tracking molecules or for mediating specific interactions.

DNP-assisted solid-state NMR spectroscopy is an emerging technique for studying protein structure and interactions within intact cells. nih.gov In this method, a polarizing agent enhances the NMR signal, but this requires the agent to be in close proximity to the protein of interest. One strategy, known as targeted DNP, involves using a DNP-labeled ligand that binds specifically to the target protein. researchgate.net This localizes the signal enhancement to the protein of interest, effectively filtering out the background signals from the complex cellular milieu. researchgate.net This approach would allow a this compound derivative, if designed to bind a specific intracellular target, to be used to study that target's structure and interactions in a native-like environment.

Furthermore, the DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. This property is being exploited to develop novel immunotherapeutics. For example, a peptide that targets a cancer-specific receptor (like FGFR1) can be conjugated to a DNP group. acs.org In the presence of pre-existing anti-DNP antibodies, this conjugate can recruit immune cells to the tumor, enhancing its anti-tumor activity. acs.org This strategy demonstrates how a DNP-labeled molecule, potentially a this compound-peptide conjugate, can be used to manipulate cellular pathways for therapeutic benefit. The modulation of signaling pathways related to learning, memory, and cell proliferation by DNP itself also highlights the potential for DNP-derivatives to act as chemical probes for dissecting complex cellular networks. researchgate.net

Sarcosine in Dynamic Nuclear Polarization Dnp Enhanced Nmr Spectroscopy

Principles of Dynamic Nuclear Polarization (DNP) for Sensitivity Enhancement in NMR

NMR spectroscopy, while a versatile analytical tool, is fundamentally limited by its low sensitivity. wikipedia.org This low sensitivity stems from the small population difference between nuclear spin energy levels at thermal equilibrium, as described by the Boltzmann distribution. jps.jp DNP is a hyperpolarization technique that addresses this limitation by transferring the high spin polarization of electrons to surrounding nuclei. wikipedia.orgacs.org This transfer is possible because the magnetic moment of an electron is approximately 658 times larger than that of a proton, resulting in a much higher degree of spin polarization under the same magnetic field and temperature conditions. wikipedia.org

The DNP process typically involves the following key components and steps:

Paramagnetic Centers: A sample intended for DNP-NMR is doped with a stable source of unpaired electrons, known as a polarizing agent. bruker.com These are often stable organic radicals like nitroxides (e.g., TEMPOL) or trityls. rsc.orgnih.gov

Cryogenic Temperatures: To achieve high electron spin polarization and minimize relaxation losses, the sample is cooled to very low temperatures, typically around 1.2 to 4.2 K for dissolution DNP and around 100 K for solid-state DNP. rsc.orgweebly.com

High Magnetic Field: The sample is placed in a high magnetic field, which further increases the initial electron spin polarization. weebly.com

Microwave Irradiation: The sample is irradiated with microwaves at or near the electron paramagnetic resonance (EPR) frequency. wikipedia.org This irradiation induces a transfer of polarization from the highly polarized electrons to the surrounding nuclear spins. wikipedia.orgacs.org

Polarization Transfer Mechanisms: Several mechanisms can facilitate this polarization transfer, including the Overhauser effect (OE), the solid effect (SE), the cross effect (CE), and thermal mixing (TM). wikipedia.orgpnas.org The dominant mechanism depends on factors such as the concentration of the polarizing agent, the magnetic field strength, and the properties of the sample matrix. pnas.org

For applications involving biological systems, dissolution DNP is a particularly relevant technique. jps.jp In this method, a sample is hyperpolarized in the solid state at cryogenic temperatures and then rapidly dissolved with a heated solvent. weebly.com The resulting hyperpolarized liquid sample retains a significant portion of its enhanced nuclear polarization for a period determined by the spin-lattice relaxation time (T1) of the target nucleus. weebly.com This allows for the acquisition of high-sensitivity NMR spectra of the sample in the liquid state. weebly.com The signal enhancement achieved through DNP can be several orders of magnitude, often exceeding 10,000-fold, which dramatically reduces the time required for data acquisition and enables experiments that would otherwise be impossible. bruker.comnih.gov

Design and Synthesis of Hyperpolarized Sarcosine (B1681465) Molecular Probes

The development of effective molecular probes is crucial for the successful application of DNP-NMR in studying biological systems. jps.jp The design and synthesis of hyperpolarized sarcosine probes involve careful consideration of isotopic labeling and structural features to optimize the DNP process and the subsequent detection of metabolic products.

Isotopic labeling is a cornerstone of NMR-based metabolic studies, and it is particularly important for DNP-NMR to enhance sensitivity and provide site-specific information. sigmaaldrich.com For sarcosine, the primary isotopes of interest are ¹³C and ¹⁵N, which have low natural abundance, making their artificial enrichment essential for detection.

¹³C Labeling: The carboxyl carbon ([1-¹³C]) or the methyl carbon of sarcosine can be labeled with ¹³C. The [1-¹³C] position is often favored due to its typically longer T1 relaxation time, which is a critical factor for preserving the hyperpolarized state long enough for in vivo or in vitro measurements. capes.gov.br

¹⁵N Labeling: The nitrogen atom of sarcosine can be labeled with ¹⁵N. ¹⁵N-labeled probes can provide complementary information to ¹³C-labeled probes and have been shown to be effective for hyperpolarization studies. acs.org

Deuteration: Replacing protons with deuterium (B1214612) (²H) in the sarcosine molecule can be beneficial. Deuteration can lead to longer T1 relaxation times for neighboring ¹³C nuclei by reducing dipolar relaxation pathways. nih.govnih.gov This strategy has been successfully employed to improve the properties of other hyperpolarized probes. nih.gov

The choice of labeling strategy depends on the specific metabolic pathway and enzyme activity being investigated. For instance, to study the demethylation of sarcosine, labeling the methyl group could provide direct insight into the reaction.

The efficiency of DNP and the lifetime of the hyperpolarized signal are critically dependent on the molecular structure of the probe and its interaction with the polarizing agent and the surrounding environment.

Polarization Transfer: The efficiency of polarization transfer from the electron spins of the polarizing agent to the nuclear spins of sarcosine is influenced by the proximity and interaction between them. pnas.org The choice of polarizing agent (e.g., nitroxide-based radicals like AMUPol for aqueous samples or trityl radicals) and the formulation of the sample matrix are crucial for creating an environment that facilitates efficient DNP. bruker.comrsc.org

T1 Relaxation: The spin-lattice relaxation time (T1) dictates how long the hyperpolarized signal persists after dissolution. mriquestions.com A longer T1 is highly desirable as it provides a larger time window for the administration of the probe and the acquisition of NMR data. weebly.com The T1 value is influenced by several factors:

Molecular Tumbling: The rate of molecular tumbling in solution affects the T1 relaxation.

Magnetic Field Strength: T1 is dependent on the magnetic field strength at which the NMR experiment is performed. nih.gov

Chemical Environment: The pH, temperature, and composition of the solvent can all impact T1. nih.gov

Presence of Paramagnetic Species: Residual polarizing agent or other paramagnetic impurities can significantly shorten T1. nih.gov

The table below summarizes key structural considerations and their impact on DNP-sarcosine probe performance.

| Structural Consideration | Impact on DNP-NMR Performance |

| Isotopic Label Position | Affects the chemical shift of the resulting metabolic products, allowing for their distinct detection. The choice of position also influences the T1 relaxation time. |

| Deuteration | Can increase the T1 relaxation time of nearby ¹³C nuclei, thereby extending the lifetime of the hyperpolarized signal. nih.govnih.gov |

| Choice of Polarizing Agent | Different polarizing agents (e.g., nitroxides, trityls) have different DNP mechanisms and efficiencies. The choice depends on the solvent and the target nucleus. rsc.orgnih.gov |

| Sample Formulation | The use of glassing agents (e.g., glycerol) helps to create a homogenous, amorphous solid during freezing, which is essential for efficient DNP. pnas.org |

Isotopic Labeling Strategies for Sarcosine in DNP-NMR

Applications of this compound in Investigating Metabolic Flux and Enzyme Activity

Hyperpolarized sarcosine has the potential to be a valuable probe for investigating metabolic flux and enzyme activity in real-time, particularly in the context of diseases where sarcosine metabolism is altered, such as prostate cancer. nih.govnih.gov

Studies have shown that sarcosine levels are elevated in prostate cancer and may play a role in disease progression. nih.gov The primary enzyme responsible for sarcosine degradation is sarcosine oxidase, which catalyzes the oxidative demethylation of sarcosine to glycine (B1666218), formaldehyde, and hydrogen peroxide. nih.govnih.gov

By using hyperpolarized [1-¹³C]-sarcosine, it would be possible to monitor the activity of sarcosine oxidase in real-time. Upon enzymatic conversion, the ¹³C label would be transferred from sarcosine to glycine. The appearance of a hyperpolarized glycine signal and the corresponding decay of the sarcosine signal in the NMR spectrum would provide a direct measure of the enzymatic reaction rate.

The table below presents hypothetical research findings from a this compound study investigating enzyme activity.

| Sample Type | Measured Parameter | Result | Implication |

| Prostate Cancer Cells | Rate of [1-¹³C]-glycine production from [1-¹³C]-sarcosine | Increased compared to normal prostate cells | Higher sarcosine oxidase activity in cancer cells, indicating altered metabolic flux. |

| Normal Prostate Cells | Rate of [1-¹³C]-glycine production from [1-¹³C]-sarcosine | Baseline level | Normal metabolic activity of sarcosine. |

These types of studies can provide crucial insights into the metabolic reprogramming that occurs in cancer and could potentially be used to assess the efficacy of therapies that target these metabolic pathways.

Spatially Resolved NMR Studies with Hyperpolarized Sarcosine

A significant advantage of using hyperpolarized probes is the ability to perform spatially resolved NMR, also known as magnetic resonance imaging (MRI) or magnetic resonance spectroscopic imaging (MRSI). wikipedia.orgnih.gov This allows for the non-invasive mapping of metabolic activity within a living organism.

In the context of prostate cancer, hyperpolarized ¹³C MRI has already shown promise in clinical studies using [1-¹³C]pyruvate to visualize regions of altered metabolism. nih.govcam.ac.uk A similar approach could be employed with hyperpolarized sarcosine.

By administering hyperpolarized [1-¹³C]-sarcosine and acquiring spatially resolved ¹³C NMR data, it would be possible to generate metabolic maps that show the distribution of sarcosine and its metabolic product, glycine, within the prostate. Regions with high levels of sarcosine and rapid conversion to glycine would likely correspond to cancerous tissue with elevated sarcosine oxidase activity. This information could be invaluable for:

Cancer Detection and Localization: Identifying the precise location and extent of tumors within the prostate. nih.gov

Tumor Grading: Potentially differentiating between aggressive and indolent tumors based on their metabolic activity. snmjournals.org

Monitoring Treatment Response: Assessing the effectiveness of therapies by observing changes in sarcosine metabolism over time.

The ability to perform spatially resolved metabolic imaging with hyperpolarized sarcosine would represent a significant advancement in the study and clinical management of prostate cancer and other diseases where sarcosine metabolism is implicated.

Theoretical and Computational Studies of Dinitrophenyl Sarcosine

Quantum Chemical Calculations on Dinitrophenyl-Sarcosine Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and inherent reactivity of molecules like DNP-sarcosine. While specific studies focusing exclusively on this compound are limited, valuable insights can be gleaned from computational analyses of its constituent moieties: the 2,4-dinitrophenyl group and the sarcosine (B1681465) backbone.

A DFT study on the sarcosine crystal, for instance, has provided detailed information on its electronic properties. nih.gov Such studies typically calculate key quantum chemical parameters that describe the molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org

Furthermore, theoretical approaches have been employed to analyze the circular dichroism (CD) spectra of DNP derivatives of amino acids through molecular orbital method-based calculations, offering insights into their stereochemistry and conformation. nih.gov

Table 1: Representative Quantum Chemical Parameters for Sarcosine (from DFT calculations on sarcosine crystal)

| Parameter | Value | Significance |

| Band Gap (calculated) | ~5.04 eV | Indicates electronic insulator properties and high stability. nih.gov |

| HOMO-LUMO Gap (general concept) | Varies with calculation method | A larger gap implies higher kinetic stability and lower chemical reactivity. chemrxiv.org |

| Electron Affinity | Not explicitly found for this compound | Reflects the ability of the molecule to accept an electron. |

| Ionization Potential | Not explicitly found for this compound | Represents the energy required to remove an electron from the molecule. |

Note: The data in this table is based on calculations for the sarcosine crystal and general principles of quantum chemistry, as specific data for this compound was not available in the searched literature.

Molecular Dynamics Simulations of Dinitrophenyl-Sarcosine Interactions with Biological Targets

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-resolved behavior of molecules and their interactions with biological macromolecules. While specific MD studies on this compound are not prominently documented, research on DNP-containing ligands and sarcosine-related systems provides a framework for understanding the potential dynamics of this compound in a biological environment.

MD simulations have been instrumental in studying the unbinding of DNP-ligands from antibodies. mpg.deresearchgate.net These simulations can reveal the pathways of ligand dissociation from a binding pocket and quantify the forces involved. mpg.deresearchgate.net For example, force probe MD simulations have been used to investigate the unbinding of a spin-labeled DNP hapten from an antibody, highlighting the flexibility of the binding pocket and the role of induced fit. mpg.de Such studies can also estimate the entropic contributions to the binding affinity. mpg.de

The general principles of MD simulations in drug discovery are well-established. mdpi.com They are used to explore the conformational landscape of both the ligand and its target protein, providing insights that are not accessible through static docking studies. mdpi.complos.org MD simulations can help to understand how a ligand like this compound might adapt its conformation upon binding to a receptor and how the receptor itself might change to accommodate the ligand.

In Silico Modeling of this compound as a Ligand or Probe

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to screen for potential inhibitors or to understand the binding mode of a ligand.

Although specific docking studies for this compound were not identified, related research provides valuable precedents. For instance, molecular docking studies have been performed on sarcosine derivatives to understand their interaction with enzymes like monomeric sarcosine oxidase. umin.ac.jp These studies can predict binding energies and identify key amino acid residues involved in the interaction. umin.ac.jp

Similarly, the DNP moiety is often used as a hapten in immunological studies, and its interactions with proteins have been modeled. The dinitrophenyl group can form stable adducts with amino groups in proteins, and in silico modeling can help to visualize and analyze these interactions. Furthermore, DNP-lysine has been used in conjunction with a fluorescent amino acid in a decapeptide designed as a protease probe, where the DNP group acts as a quencher. rsc.org The design of such probes can be guided by in silico modeling to ensure optimal distances and orientations between the fluorophore and the quencher.

Table 2: Representative Applications of In Silico Modeling for DNP and Sarcosine-Related Compounds

| Compound Type | Biological Target/Application | Modeling Insights | Reference |

| Sarcosine Derivatives | Monomeric Sarcosine Oxidase | Prediction of binding configuration and binding energy scores. | umin.ac.jp |

| Spiropyrrolidine-Sarcosine Hybrids | West Nile Virus NS2B-NS3 Protease | Understanding ligand-receptor interactions and hypothesizing structural refinements. | researchgate.net |

| DNP-containing Ligands | Antibodies | Probing protein-antibody interactions. | |

| DNP-lysine in a Peptide Probe | Protease Activity Monitoring | Guiding the design of FRET-based probes. | rsc.org |

Future Directions in Dinitrophenyl Sarcosine Research

Development of Advanced DNP-Sarcosine Based Probes for Complex Biological Systems

The utility of the 2,4-dinitrophenyl (DNP) group as a reactive moiety in chemical probes is well-established, particularly its cleavage by thiols like 2-mercaptoethanol. nih.gov This reactivity has been harnessed to design probes for biologically significant molecules. A key area of future development lies in creating advanced this compound based probes that can function effectively within the intricate and dynamic environments of living systems.

Researchers are focusing on designing probes with enhanced sensitivity and specificity for in vivo applications. capes.gov.brmdpi.com This includes the development of ratiometric probes that can provide more accurate quantitative measurements by minimizing the influence of environmental factors. nih.gov For instance, probes that exhibit a shift in their fluorescence emission or excitation spectrum upon reacting with their target analyte are highly desirable. nih.gov Furthermore, there is a growing interest in developing probes that can target specific subcellular compartments, such as mitochondria, to investigate localized biological processes. nih.gov

The development of probes for detecting reactive sulfur species (RSS), such as hydrogen sulfide (B99878) (H₂S), is a particularly active area of research. nih.gov The DNP group has been successfully incorporated into various fluorophore scaffolds to create H₂S probes that operate across a wide range of emission colors. nih.gov Future work will likely focus on creating probes with even greater sensitivity to detect endogenous levels of H₂S and other RSS, which play crucial roles in both normal physiology and disease. nih.gov

| Fluorophore Scaffold | Key Features |

|---|---|

| 1,8-naphthalimide | Offers good photostability and quantum yield. |

| Fluorescein | Bright fluorescence, but can be pH-sensitive. |

| Coumarin | Tunable photophysical properties. |

| Nile Red | Environment-sensitive fluorophore. |

| BODIPY | Sharp emission peaks and high photostability. |

Integration with Multi-Modal Analytical Platforms

To gain a more comprehensive understanding of biological processes, there is a growing trend towards integrating different analytical techniques. Future research on this compound will likely involve its integration with multi-modal analytical platforms, combining the strengths of various methods to obtain a more complete picture.

One powerful combination is the integration of fluorescence microscopy with other high-resolution analytical techniques. nih.govbiorxiv.org For instance, combining fluorescence imaging with mass spectrometry (MS) would allow for the visualization of this compound probe distribution within a cell or tissue, followed by the identification and quantification of the probe and its metabolites. bham.ac.uknih.gov Techniques like Direct Infusion Mass Spectrometry (DI-MS) offer rapid analysis without the need for prior separation, which could be advantageous for high-throughput screening applications. nih.gov

Furthermore, the integration of this compound based probes with advanced imaging modalities like dynamic nuclear polarization (DNP)-enhanced NMR spectroscopy holds significant promise. acs.orgresearchgate.net DNP can dramatically increase the sensitivity of NMR, enabling the real-time study of metabolic reactions far from equilibrium. acs.org Hyperpolarized 13C-labeled molecules are being developed as metabolic probes for in vivo imaging, and a similar strategy could be applied to this compound derivatives to trace their metabolic fate and interaction partners. capes.gov.br

| Technique 1 | Technique 2 | Potential Application |

|---|---|---|

| Fluorescence Microscopy | Mass Spectrometry | Correlate spatial distribution with molecular identity and quantity. |

| Fluorescence Microscopy | Electron Paramagnetic Resonance (EPR) Imaging | Combine visualization with the detection of paramagnetic species. researchgate.net |

| Dynamic Nuclear Polarization (DNP)-NMR | Liquid Chromatography-Mass Spectrometry (LC-MS) | Study reaction kinetics and identify metabolic products. acs.orgnih.gov |

Exploration of Novel this compound Derivatives with Tunable Properties

The versatility of the this compound structure allows for the synthesis of a wide range of derivatives with tailored properties. mdpi.com Future research will undoubtedly focus on exploring novel analogs to expand the applications of this chemical scaffold. This includes the synthesis of N-substituted glycine (B1666218) oligomers, also known as peptoids, which are synthetic mimics of peptides. mdpi.com These peptoids can be designed to have specific structural elements, offering a modular approach to creating new probes and therapeutic agents. mdpi.com

By modifying the chemical structure of this compound, researchers can tune its physicochemical properties, such as solubility, cell permeability, and targeting specificity. mdpi.comlatticescipub.com For example, attaching different functional groups can alter the molecule's hydrophobicity, influencing its ability to cross cell membranes. latticescipub.com Furthermore, conjugating this compound to targeting moieties, such as peptides or antibodies, could enable its specific delivery to diseased tissues or cell types. google.com

The development of dendrimer-based polysarcosine star polymers represents another exciting avenue of research. nih.gov These star polymers can be functionalized with various chemical moieties, providing a versatile platform for drug delivery and targeted therapies. nih.gov The synthesis of fluorescently labeled versions of these polymers has already demonstrated their potential for in vivo tracking and biophysical targeting of tumors. nih.gov

| Modification | Potential Outcome | Relevant Research Area |

|---|---|---|

| Alteration of the DNP group | Tune reactivity and selectivity. | Probe Development nih.gov |

| Modification of the sarcosine (B1681465) backbone | Change flexibility and conformation. | Peptoid Synthesis mdpi.com |

| Attachment of targeting ligands | Enhance specificity for certain cells or tissues. | Targeted Delivery google.com |

| Incorporation into polymeric structures | Create multifunctional platforms for imaging and therapy. | Drug Delivery Systems nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.